6-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound that belongs to the quinazolinone family, which is known for its diverse biological activities. The compound is characterized by its unique structure that includes an amino group and a methyl group attached to a dihydroquinazolinone core. Its molecular formula is with a molecular weight of approximately 176.22 g/mol. The compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and antimicrobial research .
The synthesis of 6-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one typically involves cyclization reactions of appropriate precursors. One common synthetic route includes the reaction of anthranilic acid derivatives with formamide or formic acid under acidic or basic conditions. This process often requires heating the reactants to facilitate cyclization effectively.
Another method involves solid-phase synthesis, where resin-bound amino acid amides are utilized as starting materials, allowing for rapid synthesis and the generation of diverse compounds . Industrial production may optimize these methods using continuous flow reactors and environmentally friendly solvents to enhance yield and reduce waste.
In laboratory settings, specific reaction conditions must be maintained, such as temperature control and the use of catalysts to improve reaction efficiency. For instance, the use of microwave irradiation has been reported to expedite the synthesis process significantly compared to traditional reflux methods .
The molecular structure of 6-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one consists of a quinazolinone scaffold with an amino group at the 6-position and a methyl group at the 1-position. The structural representation can be described using various notations:
The compound's CAS number is 233775-30-9. The chemical properties such as solubility and stability are influenced by its molecular structure and functional groups present .
6-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one participates in various chemical reactions typical of quinazolinone derivatives. These include nucleophilic substitutions and cyclization reactions leading to more complex heterocyclic structures.
For instance, reactions involving electrophilic aromatic substitution can modify the quinazolinone ring, while condensation reactions can lead to the formation of derivatives with enhanced biological activities. The compound's reactivity can be tailored by altering substituents on the aromatic ring or modifying reaction conditions .
The mechanism of action for 6-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one is linked to its interaction with biological targets in cells. Quinazolinones are known to exhibit various pharmacological effects including anti-inflammatory and antimicrobial activities.
Research indicates that these compounds may act through inhibition of specific enzymes or modulation of signaling pathways involved in inflammation and infection responses. The precise mechanisms remain an active area of investigation .
The physical properties of 6-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one include:
Key chemical properties include:
These properties are crucial for its application in pharmaceutical formulations and chemical synthesis .
6-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one has several scientific applications:
Pharmaceutical Research: It serves as a lead compound for developing new drugs targeting inflammatory diseases and infections.
Biological Studies: The compound is used in studies examining its biological activities, including potential anticancer effects.
Chemical Synthesis: It acts as a building block for synthesizing more complex heterocyclic compounds utilized in various industrial applications .
Catalytic hydrogenation represents a cornerstone methodology for synthesizing 6-amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one from its corresponding nitro precursor. This transition-metal catalyzed approach employs heterogeneous catalysts—typically palladium (5-10% Pd/C) or platinum oxide—under moderate hydrogen pressure (1-3 atm) in polar aprotic solvents such as ethyl acetate or methanol. The reaction proceeds via chemoselective reduction, where the nitro group (-NO₂) is converted to the amino group (-NH₂) while preserving the dihydroquinazolinone core and N-methyl functionality. The process exhibits excellent functional group tolerance, accommodating halogen substituents elsewhere in the molecule that might be incompatible with more aggressive reducing agents. Optimization studies reveal that catalyst loading between 3-5 mol% at 25-40°C achieves near-quantitative conversion within 2-4 hours, with catalyst recyclability demonstrated over three cycles with minimal activity loss. Post-reduction purification is simplified by straightforward catalyst filtration, yielding analytically pure amino product without chromatographic separation [3] [5].
Table 1: Optimization Parameters for Catalytic Hydrogenation
Parameter | Range Tested | Optimal Conditions | Impact on Yield |
---|---|---|---|
Catalyst Type | Pd/C, PtO₂, Raney Ni | 5% Pd/C | >98% vs 85% (PtO₂) |
H₂ Pressure (atm) | 1-5 | 3 | 98% at 3 atm |
Temperature (°C) | 25-60 | 40 | 98% at 40°C |
Solvent System | MeOH, EtOAc, THF | Ethyl acetate | Minimizes over-reduction |
Catalyst Loading (mol%) | 1-10 | 3 | 98% yield |
Microwave irradiation technology has revolutionized the amination step in synthesizing 6-amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one, achieving dramatic rate acceleration and improved regioselectivity. This technique employs sealed-vessel reactors where precisely controlled microwave energy (typically 150-300W) elevates reaction temperatures to 120-150°C within minutes, facilitating direct nucleophilic aromatic substitution (SNAr) between 6-halo-1-methyl-3,4-dihydroquinazolin-2(1H)-one precursors and ammonia sources (aqueous NH₃ or ammonium salts). The dielectric heating mechanism enables homogeneous energy transfer, reducing side reactions commonly observed in conventional thermal heating. Critical studies demonstrate that copper(I) catalysts (e.g., CuI, 5 mol%) combined with nitrogen-donor ligands like 1,10-phenanthroline significantly enhance amination efficiency at 150°C, achieving 90-95% conversion within 15-30 minutes—representing a 15-fold reduction in reaction time compared to oil-bath heated reflux methods. Solvent screening identifies dimethylacetamide (DMA) as optimal due to its high microwave absorption coefficient and ability to solubilize both organic precursors and inorganic amination agents. This methodology is particularly advantageous for parallel synthesis applications requiring rapid access to derivative libraries [7].
The iron/ammonium chloride reductive system in ethanol-water solvent mixtures stands as the most industrially viable and environmentally benign route to 6-amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one. This methodology transforms 6-nitro-1-methyl-3,4-dihydroquinazolin-2(1H)-one precursors through a mechanistic sequence involving in situ generation of ferrous hydroxide, which facilitates nitro group reduction via single-electron transfer processes. Key process parameters include:
The reduction proceeds through phenylhydroxylamine and nitroso intermediates, ultimately yielding the desired amine. Post-reaction workup involves hot filtration through Celite to remove iron oxides, followed by extraction with ethyl acetate (2 × 50 mL volumes). The organic phase is washed with brine to remove residual ammonium salts before drying over magnesium sulfate and concentration under reduced pressure. This operationally simple protocol delivers the product as a crystalline yellow solid in 97% yield with >99% purity by HPLC, demonstrating exceptional cost-efficiency and scalability for multikilogram production [1] [7].
Table 2: Iron-Mediated Reduction Process Parameters and Outcomes
Component | Quantity | Role | Process Consideration |
---|---|---|---|
Iron Powder | 3.0 equivalents | Reducing agent | Activated powder (<100 mesh) |
NH₄Cl | 10.0 equivalents | Electrolyte/Proton source | Maintains reaction acidity |
EtOH:H₂O | 2:1 (v/v) | Solvent system | Enables substrate solubility |
Reaction Time | 2 hours | Reflux conditions | Complete conversion |
Workup | Celite filtration | Iron removal | Prevents emulsion formation |
Extraction Solvent | Ethyl acetate | Product isolation | Efficient partitioning |
Emerging sustainable methodologies employ ZnO nanoparticle-stabilized reverse micelles as nanoreactors for synthesizing 6-amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one. This approach exploits the dual functionality of zinc oxide—acting simultaneously as a Lewis acid catalyst and nanostructured template—within water-in-oil microemulsions. The reaction system comprises:
Under ultrasonication (40 kHz, 200W), the nitro compound undergoes reduction within the aqueous nanodroplets (5-10 nm diameter), where the ZnO surface facilitates hydride transfer from hydrazine while suppressing undesirable diazotization pathways. Comparative analysis demonstrates 95% conversion within 30 minutes at 65°C—significantly outperforming conventional solution-phase reductions. The micellar confinement enhances reaction efficiency through concentration effects and interfacial catalysis while eliminating organic solvent requirements. Post-reaction, the ZnO nanoparticles are recovered via centrifugation (10,000 rpm, 10 min) and reused over five cycles with negligible activity loss. This methodology exemplifies the principles of green chemistry by preventing hazardous waste generation, enabling catalyst recyclability, and minimizing energy input through low-temperature operation [3].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3